Ethyl 2-{[2-(acetyloxy)propanoyl](prop-2-en-1-yl)amino}-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[2-(ACETYLOXY)PROPANOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, an ester group, and an acetyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(ACETYLOXY)PROPANOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the ester and acetyloxy groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production time.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(ACETYLOXY)PROPANOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to optimize the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or reagent in biochemical assays.
Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which ETHYL 2-[2-(ACETYLOXY)PROPANOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and esters with acetyloxy groups. Examples might include:
- ETHYL 2-[2-(HYDROXY)PROPANOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- METHYL 2-[2-(ACETYLOXY)PROPANOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 2-[2-(ACETYLOXY)PROPANOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and the thiazole ring, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H20N2O5S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
ethyl 2-[2-acetyloxypropanoyl(prop-2-enyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H20N2O5S/c1-6-8-17(13(19)10(4)22-11(5)18)15-16-9(3)12(23-15)14(20)21-7-2/h6,10H,1,7-8H2,2-5H3 |
InChI Key |
JAYNOLPBESODLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(CC=C)C(=O)C(C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.